molecular formula C9H17NO4S B1629416 Methyl 4-(1,1-dioxidothiomorpholino)butanoate CAS No. 1000342-02-8

Methyl 4-(1,1-dioxidothiomorpholino)butanoate

Cat. No. B1629416
M. Wt: 235.3 g/mol
InChI Key: CQICLVQXIJLFDG-UHFFFAOYSA-N
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Description

“Methyl 4-(1,1-dioxidothiomorpholino)butanoate” is a chemical compound with the molecular formula C9H17NO4S . It is used in scientific research and has unique properties that make it ideal for various applications, including drug synthesis and polymer chemistry.


Molecular Structure Analysis

The molecular structure of “Methyl 4-(1,1-dioxidothiomorpholino)butanoate” is represented by the formula C9H17NO4S . Unfortunately, detailed structural analysis information is not available in the retrieved sources.


Physical And Chemical Properties Analysis

“Methyl 4-(1,1-dioxidothiomorpholino)butanoate” has a molecular weight of 235.30 . Detailed physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

Quantum Chemical Study of Autoignition

Methyl butanoate, a surrogate for fatty acid esters used in biodiesel fuel, has been analyzed for its autoignition chemistry. Detailed thermodynamics and kinetics studies, employing composite calculations, revealed insights into the potential energy profiles of radicals derived from methyl butanoate. This research is critical for understanding the combustion properties of biofuels and improving their efficiency and emission profiles (Jiao, Zhang, & Dibble, 2015).

Sorption of Herbicides to Soil

The sorption behavior of various phenoxy herbicides, including compounds structurally related to methyl butanoate, has been comprehensively reviewed. Understanding the interaction between these chemicals and soil components is crucial for assessing environmental risks and optimizing agricultural practices (Werner, Garratt, & Pigott, 2012).

Corrosion Inhibition

Research on compounds like Methyl 3-((2-mercaptophenyl)imino)butanoate has shown potential in copper protection, highlighting the importance of such chemicals in developing new corrosion inhibitors. These studies pave the way for more durable and longer-lasting materials in industrial applications (Tansuğ et al., 2014).

Optical Gating of Synthetic Ion Channels

The use of specific butanoic acid derivatives in the optical gating of synthetic ion channels showcases the intersection of chemistry and nanotechnology. Such advancements hold promise for controlled release systems, sensing technologies, and information processing at the nanoscale (Ali et al., 2012).

Advances in Phytoremediation

Phytoremediation research indicates that compounds with moderate hydrophobicity, such as methyl-tert-butylether and 1,4-dioxane, can be effectively taken up by plants. This insight is valuable for developing strategies to clean up contaminated environments using plant-based systems (Dietz & Schnoor, 2001).

Biofuel Production

In the context of biofuel production, derivatives of butanoic acid have been studied for their potential as biofuels or fuel additives. Engineering microbial strains for the production of these compounds demonstrates the feasibility of sustainable fuel alternatives (Connor & Liao, 2008).

Safety And Hazards

The safety data sheet for “Methyl 4-(1,1-dioxidothiomorpholino)butanoate” indicates that it has an acute oral toxicity (Category 4), as per the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

properties

IUPAC Name

methyl 4-(1,1-dioxo-1,4-thiazinan-4-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-14-9(11)3-2-4-10-5-7-15(12,13)8-6-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQICLVQXIJLFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1CCS(=O)(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646428
Record name Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1,1-dioxidothiomorpholino)butanoate

CAS RN

1000342-02-8
Record name 4-Thiomorpholinebutanoic acid, methyl ester, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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